molecular formula C13H9Cl3O B1414903 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene CAS No. 1038975-97-1

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene

Cat. No.: B1414903
CAS No.: 1038975-97-1
M. Wt: 287.6 g/mol
InChI Key: LGEMYGHPBRACIV-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is an organic compound with the molecular formula C13H9Cl3O It is a chlorinated aromatic compound that features both dichlorobenzene and chloromethylphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives and subsequent etherification reactions. One common method involves the chlorination of 1,2-dichlorobenzene followed by the reaction with 4-(chloromethyl)phenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated aromatic rings to less chlorinated or dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dechlorinated or partially dechlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(chloromethyl)benzene
  • 1,3-Dichloro-2-(chloromethyl)benzene
  • 2,4-Dichloro-1-(chloromethyl)benzene

Uniqueness

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is unique due to the presence of both dichlorobenzene and chloromethylphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler chlorinated benzenes.

Properties

IUPAC Name

1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMYGHPBRACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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